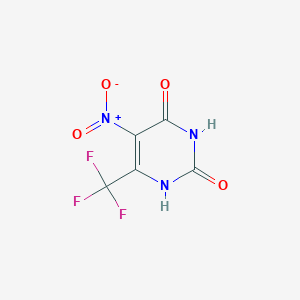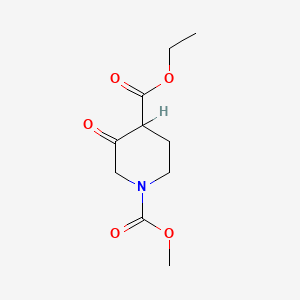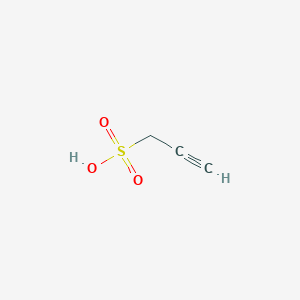
2-Bromo-1,3-bis(methoxymethyl)benzene
Descripción general
Descripción
“2-Bromo-1,3-bis(methoxymethyl)benzene” is a brominated derivative of benzene. It has a benzene ring, which is a cyclic compound consisting of six carbon atoms, with alternating single and double bonds. Attached to this ring are two methoxymethyl groups at the 1 and 3 positions, and a bromine atom at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve the bromination of a precursor compound, such as 1,3-bis(methoxymethyl)benzene. This could potentially be achieved through electrophilic aromatic substitution, a common method for adding substituents to a benzene ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, with the two methoxymethyl groups (-CH2OCH3) and one bromine atom (Br) attached. The exact spatial configuration would depend on the specific synthesis process .Chemical Reactions Analysis
As a brominated aromatic compound, “2-Bromo-1,3-bis(methoxymethyl)benzene” could potentially undergo various reactions. These might include further substitution reactions, or reactions involving the methoxymethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1,3-bis(methoxymethyl)benzene” would depend on its specific structure. As a brominated aromatic compound, it would likely be a solid at room temperature, and might have a relatively high melting point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Complexing Agents for Nickel Detection : Hurtado et al. (2013) synthesized 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene derivatives and studied their use as ligands for ultra-trace nickel detection by adsorptive stripping voltammetry. These compounds showed promising results in detecting Ni(II) in waste water (Hurtado et al., 2013).
Natural Product Synthesis : Akbaba et al. (2010) focused on the total synthesis of a naturally occurring dibromo compound starting from a derivative similar to 2-Bromo-1,3-bis(methoxymethyl)benzene. This research highlights the compound's role in synthesizing biologically active natural products (Akbaba et al., 2010).
Polyether Synthesis : Nishikubo et al. (1999) demonstrated the use of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene (a related compound) in the synthesis of high molecular weight polymers with pendant hydroxyl groups. This research contributes to advancements in polymer chemistry (Nishikubo et al., 1999).
Organometallic Synthesis
Versatile Starting Material : Porwisiak and Schlosser (1996) identified 1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from a compound similar to 2-Bromo-1,3-bis(methoxymethyl)benzene, as a versatile starting material for various organometallic syntheses (Porwisiak & Schlosser, 1996).
Crystal Structures Analysis : Stein et al. (2015) studied the crystal structures of derivatives of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, providing insights into molecular interactions and potential applications in material science (Stein, Hoffmann, & Fröba, 2015).
Biological and Medicinal Chemistry
Antibacterial Bromophenols : Xu et al. (2003) isolated bromophenols from marine algae, including compounds structurally similar to 2-Bromo-1,3-bis(methoxymethyl)benzene, and evaluated their antibacterial properties. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).
Metal Complexes and Schiff Bases : Pandya et al. (2014) explored the synthesis of Schiff base ligands and their metal complexes using derivatives of 2-Bromo-1,3-bis(methoxymethyl)benzene, indicating their potential in coordination chemistry and pharmaceutical research (Pandya, Jadeja, & Ganatra, 2014).
Propiedades
IUPAC Name |
2-bromo-1,3-bis(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-8-4-3-5-9(7-13-2)10(8)11/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPHOHXSLNPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)COC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341010 | |
| Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-bis(methoxymethyl)benzene | |
CAS RN |
65654-53-7 | |
| Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




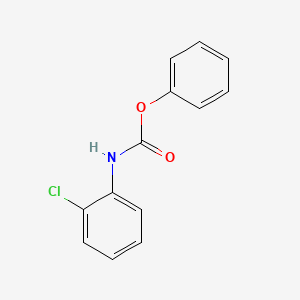
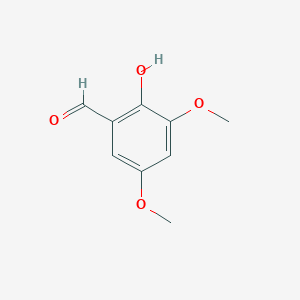
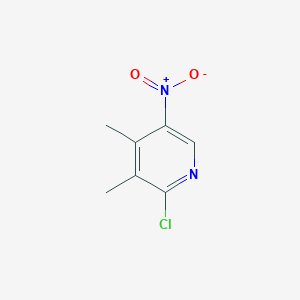

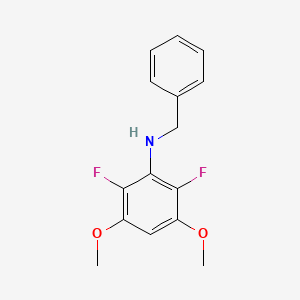
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B3055516.png)
![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)
